Congressane

Description

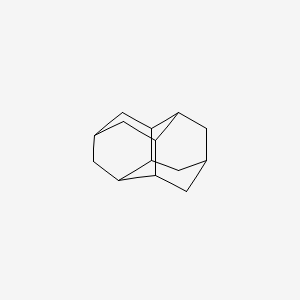

A tricyclo bridged hydrocarbon.

Properties

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQBHNGXDOVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3C5C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177464 | |

| Record name | Congressane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-79-7 | |

| Record name | Diamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Congressane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Congressane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONGRESSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Congressane: A Technical Guide to a Diamondoid Hydrocarbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of congressane, also known as diamantane (C₁₄H₂₀). As the second member of the diamondoid series, its unique cage-like structure, derived from the diamond lattice, imparts exceptional thermal stability and lipophilicity, making its derivatives of significant interest in medicinal chemistry and materials science. This document details the initial challenging synthesis that led to its name and the subsequent development of high-yield synthetic routes. It presents key quantitative data, detailed experimental protocols for its synthesis, and visual representations of its synthetic pathways and reaction mechanisms.

Introduction: From a Chemical Challenge to a Molecular Diamond

This compound, systematically named pentacyclo[7.3.1.1⁴¹².0²⁷.0⁶¹¹]tetradecane, is a saturated polycyclic hydrocarbon whose carbon framework is a fragment of the diamond crystal lattice.[1] These types of molecules are broadly classified as diamondoids. The first and simplest diamondoid, adamantane, was isolated from petroleum in 1933, sparking interest in the chemistry of polyhedral organic compounds.

The story of this compound's discovery is intrinsically linked to a challenge presented to the chemical community. The name "this compound" was coined because its synthesis was posed as a formidable problem to chemists attending the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in London in 1963.[2] This challenge highlighted the difficulty in constructing such a complex, caged hydrocarbon.

Two years later, in 1965, the first successful synthesis was achieved, albeit in a low yield of 1%, through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers.[2] This breakthrough was a significant milestone in the field of cage hydrocarbon chemistry. Shortly after its synthesis, in 1966, this compound was also isolated from the high-boiling fractions of Hodonín crude oil, the same source from which adamantane was discovered.[2]

Following its initial synthesis and discovery in nature, the compound was renamed "diamantane" to reflect its status as the second member of the diamondoid series, after adamantane.[2] The development of more efficient synthetic methods, particularly the Lewis acid-catalyzed rearrangement of hydrogenated Binor-S, made diamantane much more accessible for research, paving the way for the exploration of its unique chemistry and potential applications.[2][3]

Physicochemical and Structural Data

This compound is a colorless, crystalline solid with high thermal stability. Its rigid, strain-free structure results in distinct physical and spectroscopic properties.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | [2] |

| Molar Mass | 188.31 g/mol | [2] |

| Melting Point | 244-245 °C | [4] |

| Symmetry Point Group | D₃d | |

| C-C Bond Length | ~1.54 Å | [2] |

| C-H Bond Length | ~1.1 Å | |

| C-C-C Bond Angle | ~109.5° (tetrahedral) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 1.84 (s, 8H, -CH₂-), 1.45 (s, 12H, -CH-) | [5] |

| ¹³C NMR (CDCl₃) | δ 38.51 (-CH₂-), 37.81 (-CH-), 47.34 (-CH-) | [5] |

| Mass Spectrometry (70 eV) | m/z (relative intensity): 188 (M⁺, 100%), 91 (20%), 79 (15%), 105 (10%), 117 (10%) | Theoretical |

| Infrared (IR) Spectroscopy | ~2900 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ scissoring), ~1345 cm⁻¹ (CH bend) | [6][7] |

Experimental Protocols for Synthesis

The synthesis of this compound has evolved from a low-yield challenge to a well-established, high-yield laboratory procedure. Below are the methodologies for the two landmark synthetic routes.

Initial Synthesis: Lewis Acid-Catalyzed Rearrangement of Norbornene Photodimers (Low Yield)

This was the first successful, albeit inefficient, synthesis of this compound.

Experimental Protocol:

-

Photodimerization of Norbornene: A solution of norbornene in a suitable solvent (e.g., acetone) is irradiated with ultraviolet light. This [2+2] photocycloaddition yields a mixture of norbornene photodimers.

-

Isomerization: The mixture of photodimers is then treated with a strong Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), in a solvent like carbon disulfide or a hydrocarbon.

-

Reaction Conditions: The mixture is typically refluxed for several hours. The Lewis acid catalyzes a complex series of carbocation rearrangements, leading to the thermodynamically most stable C₁₄H₂₀ isomer, which is this compound.

-

Work-up and Purification: The reaction is quenched, and the product is isolated. Due to the formation of significant amounts of tar and other side products, purification is challenging. The final product, this compound, can be purified by sublimation, taking advantage of its high melting point and volatility. The yield for this method is approximately 1%.

High-Yield Synthesis from Binor-S

This procedure, a significant improvement over the original method, provides this compound in excellent yield and is the preferred laboratory method. It begins with the dimerization of norbornadiene to a compound known as Binor-S.

Experimental Protocol:

Step A: Dimerization of Norbornadiene to Binor-S

-

Catalyst Preparation: A catalyst of cobalt bromide-triphenylphosphine is prepared by refluxing anhydrous cobalt(II) bromide and triphenylphosphine in benzene.

-

Dimerization Reaction: In a flask equipped with a stirrer and reflux condenser, add freshly distilled norbornadiene, dry toluene, and the cobalt bromide-triphenylphosphine catalyst.

-

Add boron trifluoride etherate co-catalyst dropwise while stirring at room temperature.

-

Heat the mixture slowly to 105 °C. An exothermic reaction will maintain the temperature at 105-110 °C for about 15 minutes.

-

After the exotherm subsides, continue to reflux and stir the mixture for 12 hours.

-

Work-up: After cooling, dilute the mixture with dichloromethane, wash with water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvents under reduced pressure to yield crude Binor-S.[4]

Step B: Hydrogenation of Binor-S to Tetrahydro-Binor-S

-

Dissolve Binor-S in glacial acetic acid containing a small amount of concentrated hydrochloric acid.

-

Add platinum oxide catalyst to the solution.

-

Hydrogenate the mixture in an autoclave at 70 °C under approximately 200 p.s.i. of hydrogen pressure for 3 hours.

-

Work-up: After cooling, filter off the catalyst. Add water to the filtrate to induce phase separation. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residual tetrahydro-Binor-S by vacuum distillation (b.p. 105–110 °C at 1.5 mm Hg) to yield a colorless liquid (90-94% yield).[4]

Step C: Lewis Acid-Catalyzed Rearrangement to this compound

-

In a flask equipped for stirring and reflux, place aluminum bromide and dry cyclohexane. Heat the mixture to reflux.

-

Slowly add a solution of tetrahydro-Binor-S in dry cyclohexane to the refluxing mixture over about 1.5 hours.

-

Continue refluxing for an additional 2-3 hours. The progress of the rearrangement can be monitored by gas chromatography.

-

Work-up and Purification: Carefully decant the hot cyclohexane layer from the aluminum bromide sludge. Extract the sludge with several portions of hot cyclohexane.

-

Combine the cyclohexane extracts, add diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to leave a semi-solid residue. Partially dissolve this residue in pentane and collect the undissolved white solid (this compound) by suction filtration.

-

Further this compound can be obtained by concentrating the pentane filtrate. The total yield is typically 60-62%. The product can be further purified by recrystallization from pentane to give white crystals (m.p. 244.0–245.4 °C).[4]

Key Pathways and Mechanisms

The synthesis of this compound is a showcase of complex organic reactions, including cycloadditions and carbocation rearrangements.

Synthetic Workflow

The high-yield synthesis of this compound is a multi-step process that efficiently builds the complex cage structure.

Caption: High-yield synthetic workflow for this compound.

Carbocation Rearrangement Mechanism

The conversion of tetrahydro-Binor-S to this compound proceeds through a complex cascade of carbocation rearrangements catalyzed by a Lewis acid. The driving force is the formation of the highly stable, thermodynamically favored diamondoid cage structure.

Caption: Generalized mechanism for this compound formation.

Conclusion

The discovery of this compound, born from a synthetic challenge, has evolved into a fascinating chapter in the study of polyhedral hydrocarbons. The development of a high-yield synthesis has made this unique molecule and its derivatives readily available for research. Its exceptional properties, rooted in its diamond-like structure, continue to inspire its use in diverse fields, from the development of novel therapeutics to the engineering of advanced materials. This guide provides the foundational technical knowledge for researchers to explore the rich chemistry of this compound.

References

An In-depth Technical Guide to the Physical Properties of Diamantane

For Researchers, Scientists, and Drug Development Professionals

Diamantane (C₁₄H₂₀), also known as congressane, is a diamondoid, a cage-like hydrocarbon molecule with a structure that is a fragment of the diamond lattice.[1][2] This unique architecture imparts exceptional physical and chemical properties, making it a molecule of significant interest in materials science, nanotechnology, and medicinal chemistry.[1][3] This guide provides a comprehensive overview of the key physical properties of diamantane, supported by experimental data and methodologies.

Core Physical Properties

Diamantane is a colorless, crystalline solid with high thermal and chemical stability.[1][4] Its rigid, strain-free structure results in a high melting point compared to other hydrocarbons with a similar molecular weight.[1][5]

| Physical Property | Value | References |

| Molecular Formula | C₁₄H₂₀ | [6][7] |

| Molecular Weight | 188.31 g/mol | [6][7] |

| Melting Point | 244.73 °C (517.88 K) | [1] |

| 236.5 °C | [5] | |

| 236-237 °C | [8] | |

| 241-243 °C | [9] | |

| Boiling Point | 269.5 ± 7.0 °C | [1] |

| 258.34 °C (rough estimate) | [8] | |

| Density | 1.092 ± 0.06 g/cm³ | [1] |

| 1.1 ± 0.1 g/cm³ | [9] | |

| Vapor Pressure | 0.0120 Torr (at 25 °C) | [1] |

| Enthalpy of Sublimation | 92.1 kJ/mol | [10] |

| LogP (Octanol/Water) | 5.556 ± 0.228 | [1] |

| Appearance | White crystalline solid | [1] |

Solubility Profile

Diamantane is a nonpolar molecule, which dictates its solubility in various solvents. It is sparingly soluble in water but shows good solubility in nonpolar organic solvents.[1][11] The solubility of diamantane generally decreases with increasing solvent polarity.[11]

| Solvent | Solubility | Temperature (°C) | References |

| Water | 8.1 x 10⁻⁴ g/L (sparingly soluble) | 25 | [1] |

| Diethyl Ether | Soluble | Not Specified | [1] |

| Cyclohexane | Higher than in polar solvents | Not Specified | [11] |

| Toluene | Higher than in polar solvents | Not Specified | [11] |

| Ethyl Acetate | Lower than in nonpolar solvents | Not Specified | [11] |

| Acetone | Lower than in nonpolar solvents | Not Specified | [11] |

The solubility of diamantane in cyclohexane is notably high, which can be attributed to the structural similarities between the solvent and the solute.[5] It has been observed that the solubility of trimantane in cyclohexane is higher than that of diamantane, indicating a complex relationship between molecular size and solubility within the diamondoid series.[11]

Spectral Properties

The high symmetry of the diamantane molecule (D₃d point group) simplifies its spectral characteristics.[1][12]

-

¹H NMR: The proton NMR spectrum of diamantane is characterized by a single sharp line, a consequence of all protons being chemically equivalent in the highly symmetric structure.[12][13]

-

Mass Spectrometry: Diamantane exhibits significant resistance to fragmentation in mass spectrometry, a testament to its high stability.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum of diamantane is also simplified due to its high symmetry.[12]

-

Raman Spectroscopy: Raman spectroscopy is a powerful technique for the analysis of diamondoids, with each having a unique spectral fingerprint. The Raman spectra of adamantane, diamantane, and triamantane have been studied to characterize their vibrational modes and crystal phase changes.[14]

Experimental Protocols

Synthesis of Diamantane via Lewis Acid-Catalyzed Rearrangement

The most common and efficient method for synthesizing diamantane is the Lewis acid-catalyzed rearrangement of various pentacyclic tetradecane isomers.[1][12] A convenient and high-yield procedure involves the rearrangement of hydrogenated Binor-S.[12][13]

Materials:

-

Hydrogenated Binor-S

-

Aluminum bromide (AlBr₃) or Aluminum chloride (AlCl₃)

-

Cyclohexane or Dichloromethane (solvent)

-

Hydrogen bromide gas (optional, for flushing)

-

Diethyl ether

-

Pentane

Procedure:

-

A reaction flask is charged with fresh aluminum bromide and cyclohexane under an inert atmosphere. The apparatus can be flushed with hydrogen bromide gas.[13]

-

Once the aluminum bromide has dissolved, hydrogenated Binor-S is added dropwise to the stirred solution. The reaction is exothermic and may reflux without external heating initially.[13]

-

The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed. Additional aluminum bromide may be added if the reaction proceeds slowly.[13]

-

After the reaction is complete, the mixture is cooled and poured into a mixture of ice and water to quench the reaction.

-

Diethyl ether is added to prevent the crystallization of diamantane from the cyclohexane.[13]

-

The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure. The crude product is a white solid.

-

Purification is achieved by recrystallization from pentane, yielding pure, white crystals of diamantane.[13]

A one-pot synthesis of diamantane from binor-S via hydroisomerization in the presence of concentrated sulfuric acid has also been developed, offering a more direct route with good yields.[4][15]

Caption: Synthesis workflow for Diamantane.

Determination of Physical Properties: General Methodologies

While specific, detailed experimental protocols for the determination of each physical property of diamantane are not extensively published, standard analytical techniques are employed:

-

Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate, and the temperature range over which the solid melts is observed. For a subliming solid like diamantane, the melting point is often determined in a sealed capillary tube.[13]

-

Density: Can be measured using gas pycnometry, which determines the volume of the solid by measuring the pressure change of a known quantity of gas.

-

Solubility: Typically determined by adding a known amount of solute (diamantane) to a known amount of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.[5]

-

Vapor Pressure: Can be measured using techniques such as the Knudsen effusion method or by correlation gas chromatography.[10][16] A method involving monitoring the pressure in a chamber during sublimation until equilibrium is reached has also been described.[10]

Logical Relationships in Diamantane Chemistry

The chemical behavior and functionalization of diamantane are directly related to its unique structure. The molecule possesses two distinct types of tertiary carbon atoms, which can be selectively functionalized.

Caption: Functionalization of Diamantane.

References

- 1. Diamantane - Wikipedia [en.wikipedia.org]

- 2. Diamantane - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]

- 5. arxiv.org [arxiv.org]

- 6. scbt.com [scbt.com]

- 7. Diamantane – Provisco CS [proviscocs.com]

- 8. Diamantane , >97.0% , 2292-79-7 - CookeChem [cookechem.com]

- 9. Diamantane | CAS#:2292-79-7 | Chemsrc [chemsrc.com]

- 10. The functionalization of nanodiamonds ( diamondoids ) as a key parameter of their easily controlled self-assembly in micro- and nanocrystals from the ... - Nanoscale (RSC Publishing) DOI:10.1039/C4NR04442H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchwith.njit.edu [researchwith.njit.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chm.bris.ac.uk [chm.bris.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Congressane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of congressane, a diamondoid hydrocarbon. The document details the intrinsic thermal properties of this compound, the experimental methodologies used to assess its stability, and the underlying structural factors contributing to its remarkable thermal resilience. This guide is intended for researchers, scientists, and drug development professionals who may consider using this compound and its derivatives in applications requiring high thermal stability.

Introduction to this compound and its Thermal Properties

This compound, also known as diamantane, is a polycyclic cage hydrocarbon with the chemical formula C₁₄H₂₀. It is the second member of the diamondoid series, which are molecules with a carbon framework that is a subunit of the diamond lattice. This rigid, strain-free structure imparts exceptional thermal stability, making this compound a subject of interest for applications in nanotechnology, materials science, and pharmaceuticals.[1]

Quantitative Thermal Data

While a specific decomposition temperature for pure this compound from TGA is not prominently reported, its physical properties and the performance of its derivatives provide strong evidence of its high thermal stability.

| Property | Value | Reference |

| Melting Point | ~244.73 °C | [2] |

| Boiling Point | ~269.5 °C | [2] |

| Decomposition of Diamantane-based Polyamides | 400-600 °C | [3] |

The high melting point of this compound is indicative of the strong intermolecular forces and the significant thermal energy required to overcome its stable crystal lattice. Furthermore, polyamides synthesized with diamantane monomers exhibit decomposition temperatures in the range of 400-600 °C, significantly higher than conventional polyamides.[3] This demonstrates that the inherent thermal stability of the this compound unit is conferred to the polymer backbone.

Relationship Between Structure and Thermal Stability

The exceptional thermal stability of this compound is directly linked to its unique molecular structure. The key contributing factors are:

-

Rigid Cage Structure: The carbon atoms in this compound are arranged in a rigid, three-dimensional cage that is a fragment of the diamond lattice. This structure is highly resistant to conformational changes and thermal vibrations that typically precede decomposition in more flexible molecules.

-

Strain-Free System: The tetrahedral arrangement of carbon atoms in the cyclohexane "chair" conformations that make up the this compound cage results in a virtually strain-free molecule. The absence of ring strain contributes significantly to its thermodynamic stability.

-

Strong C-C and C-H Bonds: The molecule consists solely of strong, non-polar carbon-carbon and carbon-hydrogen single bonds, which require a large amount of energy to break.

Experimental Protocols for Thermal Analysis

The thermal stability of solid hydrocarbons like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature of a material.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of pure, solid this compound into a ceramic or platinum TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of at least 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss. The temperature at which 5% mass loss occurs (Td5) is often reported as the decomposition temperature.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and can also indicate decomposition.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of pure, solid this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before melting. A pinhole in the lid can be used if evolved gas analysis is desired.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point (e.g., 300 °C).

-

Cool the sample back to the starting temperature at 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe the thermal history after the first melt.

-

-

Data Acquisition:

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

-

The melting point is typically taken as the onset or peak of the melting endotherm.

-

Applications in Drug Development and Materials Science

The high thermal stability of this compound makes it an attractive building block for various applications:

-

Drug Delivery: this compound derivatives can serve as robust scaffolds for the development of thermally stable drug delivery systems.[1]

-

Biomaterials: Its rigid structure can be incorporated into biomaterials to enhance their mechanical and thermal properties.

-

High-Temperature Polymers: As demonstrated by diamantane-based polyamides, incorporating this compound into polymer backbones can significantly increase their thermal stability for demanding applications.[3]

Conclusion

This compound is a hydrocarbon with exceptional thermal stability, a direct result of its unique diamondoid structure. While a specific decomposition temperature from TGA is not widely reported, its high melting point and the thermal robustness of its polymeric derivatives confirm its suitability for high-temperature applications. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the thermal properties of this compound and its derivatives, which are promising building blocks for the development of advanced materials and pharmaceuticals.

References

electronic properties of congressane cage

An In-depth Technical Guide to the Electronic Properties of the Congressane Cage

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the systematic name pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane or more commonly as diamantane, is the second member of the diamondoid series—a class of cage-like, saturated hydrocarbons whose carbon-carbon framework constitutes the fundamental repeating unit of a diamond crystal lattice.[1][2] These molecules are characterized by their exceptional thermal and chemical stability, high rigidity, and unique physicochemical properties stemming from their diamond-like structure.[1] This guide provides a detailed examination of the core electronic properties of the this compound cage, summarizing key quantitative data, outlining experimental and computational methodologies, and exploring the implications for its application in advanced materials and drug development.

Core Electronic Properties

The electronic structure of this compound is defined by its saturated sigma (σ) bonds, resulting in a wide electronic gap and distinct properties compared to unsaturated or aromatic systems. Its behavior is largely governed by its ionization potential, electron affinity, and the energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap).

Ionization Potential (IP)

The ionization potential is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. Experimental studies have shown a clear trend of decreasing ionization potential with increasing size in the diamondoid series.[3] This is attributed to quantum confinement effects. For this compound (diamantane), the experimentally determined ionization potential is lower than that of the smaller adamantane cage.[3]

Negative Electron Affinity (NEA)

Electron affinity is the energy released when an electron is added to a neutral molecule.[4][5] A key feature of diamondoids, including this compound, is their negative electron affinity (NEA).[1][6] This means that the energy of a conduction electron is higher inside the diamondoid cage than in a vacuum.[6] Consequently, electrons can be ejected from the molecule with very little or no additional energy, making diamondoids excellent electron emitters.[6] This property is of significant interest for applications in field-emission devices.[6]

HOMO-LUMO Gap

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that determines a molecule's electronic and optical properties.[7][8] Pristine this compound, like other diamondoids, is an excellent electrical insulator due to its very large HOMO-LUMO gap.[9]

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring this property. Theoretical work has shown that the HOMO-LUMO gap of diamondoids can be precisely tuned through chemical functionalization.[10] By adding electron-donating ("push") and electron-withdrawing ("pull") groups to the this compound cage, its HOMO-LUMO gap can be significantly altered. For the related adamantane molecule, the gap has been computationally tuned over a wide range, from 2.42 eV to 10.63 eV, compared to the pristine molecule's gap of 9.45 eV.[10] Similar tunability is expected for this compound. This ability to engineer the electronic gap is crucial for developing novel optoelectronic materials.[10]

Data Presentation: Electronic Properties of Diamondoids

The following table summarizes key experimentally determined and computationally predicted electronic properties for this compound and related diamondoids.

| Property | Adamantane (C₁₀H₁₆) | Diamantane (this compound, C₁₄H₂₀) | Triamantane (C₁₈H₂₄) | Method |

| Ionization Potential (IP) | 9.23 ± 0.12 eV | 8.80 ± 0.06 eV | 8.57 ± 0.08 eV | Experimental (Total Ion Yield Spectroscopy)[3] |

| Calculated HOMO-LUMO Gap (Pristine) | ~7.15 - 9.45 eV | Similar to Adamantane | Similar to Adamantane | Computational (DFT)[9][10] |

| Calculated HOMO-LUMO Gap (Functionalized) | 2.42 - 10.63 eV | Similar to Adamantane | Not Widely Studied | Computational (Inverse Molecular Design)[10] |

| Electron Affinity (EA) | Negative | Negative | Negative | Experimental / Theoretical[1][6] |

Methodologies and Protocols

The electronic properties of this compound are investigated through a combination of experimental spectroscopy and theoretical computations.

Experimental Protocol: Total Ion Yield Spectroscopy

This method is used to experimentally determine the ionization potentials of molecules.

Methodology:

-

Sample Preparation: A pure sample of this compound is introduced into a high-vacuum chamber and heated to produce a gaseous molecular beam.[3]

-

Ionization: The molecular beam is crossed with a beam of monochromatic synchrotron radiation (photons) of tunable energy.

-

Ion Detection: As the photon energy is scanned, it eventually becomes sufficient to ionize the molecule. The resulting positive ions are collected by an electric field and measured as an ion current.

-

Data Analysis: The ion yield is plotted against the photon energy. The ionization potential is determined by extrapolating the linear onset of the ion signal to the baseline.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles.

Methodology:

-

Structure Definition: A 3D model of the this compound molecule is created. For functionalized derivatives, substituent groups are added to the desired positions on the cage.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure.[11]

-

Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to determine the electronic properties. This involves selecting an appropriate functional (e.g., B3LYP, PBEPBE) and basis set (e.g., 6-31G(d), 3-21G) which dictates the accuracy of the calculation.[11][12][13][14]

-

Property Extraction: From the calculation output, key parameters are extracted. The energies of the HOMO and LUMO are used to calculate the HOMO-LUMO gap.[15] Other properties like ionization potential and electron affinity can also be derived.[13][16]

Relevance and Applications in Drug Development

The unique structural and electronic properties of the this compound cage make it a valuable scaffold in medicinal chemistry and drug delivery.[17] Its high lipophilicity, rigidity, and chemical stability allow it to serve as a robust molecular anchor or carrier.

-

As a Pharmacophore: The rigid, three-dimensional structure of this compound can be used to orient appended functional groups in a precise and predictable manner, which is critical for specific interactions with biological targets like enzyme active sites or cell receptors.

-

Improving Drug Properties: Incorporating a this compound moiety into a drug molecule can enhance its lipophilicity, which can improve its ability to cross cell membranes. Its metabolic stability can also protect the drug from degradation, potentially prolonging its therapeutic effect.

-

Targeted Drug Delivery: The this compound cage can act as a building block for larger, self-assembled systems like liposomes or dendrimers.[17] Its surface can be functionalized to attach targeting ligands or drug molecules, enabling the creation of sophisticated drug delivery systems that can selectively target diseased cells, thereby reducing systemic toxicity.[17] The electronic properties, while not directly interacting with biological systems in the same way as a polar functional group, underpin the stability and chemical inertness that make the cage a reliable and non-disruptive carrier.

Conclusion

This compound possesses a unique combination of electronic and structural properties, defined by its diamond-like cage. Its large HOMO-LUMO gap makes it an excellent insulator, while its negative electron affinity marks it as a superior electron emitter. These intrinsic properties, combined with the ability to tune its electronic structure through functionalization, open up a wide range of applications from optoelectronics to materials science. For drug development professionals, the chemical stability and structural rigidity derived from this electronic configuration make this compound an exceptionally valuable building block for creating more stable, effective, and targeted therapeutics. Continued research into the electronic properties of both pristine and functionalized this compound will undoubtedly fuel future innovations.

References

- 1. arxiv.org [arxiv.org]

- 2. Diamantane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Electron affinity - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Science@Berkeley Lab: Diamondoids: The Future on Display [www2.lbl.gov]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural and Electronic Properties of InGaP Nanocrystal Diamantane Drug Carrier [article.sapub.org]

- 14. i.riken.jp [i.riken.jp]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Congressane (C14H20): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congressane, also known by its systematic name diamantane, is a saturated polycyclic hydrocarbon with the molecular formula C14H20. It is the second member of the diamondoid series, a class of organic molecules with a cage-like structure resembling a subunit of the diamond lattice.[1] This rigid, strain-free structure imparts this compound with exceptional thermal and chemical stability, a high melting point, and unique physicochemical properties that have garnered interest in materials science and medicinal chemistry.[1][2]

First synthesized in 1965, the preparation of this compound was initially a significant challenge in organic chemistry.[1] Its derivatives have since been explored for a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. However, there is a notable scarcity of quantitative biological data for the parent this compound molecule in publicly available literature. This guide provides a comprehensive overview of the synthesis of this compound, summarizes the known biological activities of its derivatives, and presents detailed experimental protocols.

Physicochemical Properties of this compound

The rigid, cage-like structure of this compound results in distinct physical and chemical properties. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H20 | [1] |

| Molar Mass | 188.31 g/mol | [3] |

| IUPAC Name | pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | [3] |

| CAS Number | 2292-79-7 | [3] |

| Appearance | Colorless solid | [1] |

| Melting Point | 244-246 °C | [1] |

| Boiling Point | Sublimes | |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Density | 1.16 g/cm³ |

Synthesis of this compound

The most effective and widely cited method for the synthesis of this compound is the aluminum halide-catalyzed rearrangement of tetrahydro-Binor-S.[1][4] The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Binor-S

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Platinum oxide catalyst

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Cyclohexane

-

Aluminum bromide

-

Diethyl ether

-

Pentane

Procedure:

-

Hydrogenation of Binor-S:

-

In a high-pressure autoclave, dissolve Binor-S in glacial acetic acid containing a catalytic amount of concentrated hydrochloric acid.

-

Add platinum oxide catalyst to the solution.

-

Hydrogenate the mixture at a pressure of approximately 200 psi and a temperature of 70°C for 3 hours.[4]

-

After cooling, filter off the catalyst.

-

Add water to the filtrate to induce phase separation.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain tetrahydro-Binor-S.

-

-

Rearrangement to this compound:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve tetrahydro-Binor-S in cyclohexane.

-

Add aluminum bromide to the solution. The reaction is exothermic.

-

Heat the mixture to reflux and maintain for 2-3 hours.[4] Monitor the reaction by gas chromatography until the starting material is consumed.

-

Cool the reaction mixture and carefully decant the cyclohexane layer from the aluminum bromide sludge.

-

Extract the sludge with hot cyclohexane.

-

Combine the cyclohexane extracts and cool.

-

Add diethyl ether to the cooled extracts.

-

Wash the combined organic solution with water and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield a semi-solid residue.

-

-

Purification:

-

Triturate the residue with pentane to precipitate the solid this compound.

-

Collect the solid by filtration.

-

Further purify the crude this compound by sublimation or recrystallization from a suitable solvent.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity

While this compound itself has not been extensively studied for its biological activity, numerous derivatives of adamantane and diamantane have been synthesized and evaluated for a variety of therapeutic applications. The rigid, lipophilic cage structure of these molecules makes them attractive scaffolds in drug design.

Biological Activity of Diamantane Derivatives

| Activity | Description |

| Antiviral | Derivatives of adamantane, such as amantadine and rimantadine, are known for their activity against the influenza A virus by targeting the M2 proton channel. While specific data for this compound is lacking, its structural similarity suggests that its derivatives could also possess antiviral properties. |

| Antibacterial | Some adamantane derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is often attributed to the disruption of the bacterial cell membrane. |

| Anti-inflammatory | The anti-inflammatory potential of adamantane and diamantane derivatives has been explored, with some compounds showing inhibition of inflammatory pathways. |

| CNS Activity | The adamantane derivative memantine is used in the treatment of Alzheimer's disease, acting as an NMDA receptor antagonist. The lipophilicity of the diamondoid cage facilitates crossing the blood-brain barrier. |

It is important to reiterate that the above activities are primarily associated with functionalized derivatives of diamantane, and there is a lack of quantitative data (e.g., IC50, MIC values) for the parent this compound molecule.

Experimental Protocols for Biological Assays

Given the absence of specific biological data for this compound, a general protocol for assessing the antibacterial activity of a novel compound is provided below as a representative example of a relevant experimental workflow.

General Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the 96-well plate containing the test compound dilutions.

-

Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Optionally, read the optical density at 600 nm using a microplate reader to quantify bacterial growth.

-

Conceptual Workflow for Biological Evaluation

Caption: Conceptual workflow for biological evaluation.

Conclusion

This compound (C14H20) remains a molecule of significant interest due to its unique diamondoid structure and the potential for its derivatives in various applications. While the synthesis of this compound is well-established, a critical gap exists in the literature regarding the quantitative biological activity of the parent molecule. The information available on its derivatives, however, suggests that the diamantane scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the systematic biological evaluation of this compound itself to fully elucidate its potential and to provide a baseline for the structure-activity relationships of its more complex derivatives. This technical guide provides a foundational resource for researchers embarking on the study of this fascinating molecule.

References

The Definitive Guide to the IUPAC Nomenclature of Diamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for diamantane, a prominent member of the diamondoid class of compounds. It delves into the systematic naming conventions, including the von Baeyer system, and discusses the widely used trivial and specialized nomenclature. This document also presents a detailed experimental protocol for the synthesis of diamantane and summarizes its key characterization data.

Introduction to Diamantane

Diamantane (C₁₄H₂₀), also known as congressane or diadamantane, is a saturated polycyclic hydrocarbon with a rigid, cage-like structure composed of two fused adamantane units.[1][2] Its unique properties, such as high thermal stability, chemical inertness, and precise three-dimensional structure, make it and its derivatives attractive scaffolds in medicinal chemistry, materials science, and nanotechnology. A clear and unambiguous naming system is paramount for effective scientific communication and drug development.

IUPAC Nomenclature of the Diamantane Core

The systematic name for diamantane, according to the IUPAC's von Baeyer system for polycyclic alkanes, is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane .[1][3][4] This name precisely describes the intricate bridged and fused ring system of the molecule.

For practical purposes and historical reasons, the trivial names "diamantane" and "this compound" are widely accepted and used in scientific literature.[5][6] The name "this compound" was coined because the molecule was the emblem of the 1963 IUPAC Congress in London.[5][6]

A summary of the different nomenclature systems for the diamantane core is presented in Table 1.

| Nomenclature System | Name | Reference |

| Systematic (von Baeyer) | pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane | [3][4] |

| Trivial | Diamantane | [5] |

| Trivial | This compound | [6] |

| Trivial | Diadamantane | [3] |

| Balaban-Schleyer | [7]diamantane | [4] |

Table 1: Nomenclature Systems for the Diamantane Core

The relationship between these nomenclature systems can be visualized as a hierarchy, with the systematic name providing the most structural information and the trivial names offering convenience.

Caption: A diagram illustrating the hierarchical relationship between the different nomenclature systems for diamantane.

Numbering of the Diamantane Skeleton

The correct numbering of the carbon skeleton is crucial for naming substituted diamantane derivatives. According to the von Baeyer system, the numbering begins at a bridgehead carbon and proceeds along the longest path to the next bridgehead. The remaining bridges are then numbered. While a detailed step-by-step numbering guide for diamantane is complex, computational chemistry software is often employed to generate the correct IUPAC name and numbering for its derivatives.[7][8] For substituted diamondoids, the IUPAC von Baeyer nomenclature provides a unique locant for each carbon atom, which is essential for specifying the position of substituents.[8][9]

Nomenclature of Substituted Diamantanes

Substituents on the diamantane core are indicated by prefixes, with their positions designated by the corresponding number of the carbon atom to which they are attached.

Examples:

-

Diamantane-1,6-diol: The IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-1,6-diol.[10]

-

A carboxylic acid derivative: The IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-3-carboxylic acid.[7]

The Balaban-Schleyer Nomenclature for Diamondoids

For more complex diamondoids, the von Baeyer system can become cumbersome. The Balaban-Schleyer nomenclature offers a more straightforward system based on the connectivity of the adamantane units.[4][7] In this system, diamantane is designated as [7]diamantane .[4] This nomenclature is particularly useful for distinguishing between isomers of higher diamondoids.[7]

Experimental Protocol: Synthesis of Diamantane

The synthesis of diamantane is typically achieved through the Lewis acid-catalyzed rearrangement of a suitable polycyclic precursor.[2] A detailed protocol for the synthesis from hydrogenated Binor-S is provided below.[3]

Reaction: Rearrangement of hydrogenated Binor-S to Diamantane.

Reagents and Materials:

-

Hydrogenated Binor-S

-

Aluminum bromide (AlBr₃), fresh

-

Cyclohexane

-

Hydrogen bromide (HBr) gas

-

Diethyl ether

-

Pentane

-

500-mL three-necked flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

A 500-mL, three-necked flask, equipped with a reflux condenser, a drying tube, a magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane.

-

The apparatus is flushed with hydrogen bromide gas.

-

Once the aluminum bromide has dissolved, 100 g (0.532 mole) of hydrogenated Binor-S is added dropwise to the rapidly stirred solution.

-

The reaction mixture will reflux for a short period without external heating. The progress of the reaction should be monitored by gas chromatography (GC).

-

After the initial reflux subsides, the mixture is heated to maintain reflux until all the starting material is consumed.

-

After the reaction is complete, the mixture is cooled, and the aluminum bromide is decomposed by the slow addition of water.

-

The organic layer is separated, washed with water, and dried.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from pentane to yield diamantane as a white crystalline solid.

Caption: A workflow diagram illustrating the key steps in the synthesis of diamantane from hydrogenated Binor-S.

Characterization Data

The identity and purity of synthesized diamantane can be confirmed using various analytical techniques. Key spectroscopic data are summarized in Table 2.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.68 (s, 20H) | [3] |

| Mass Spectrometry (70 eV) | Molecular Ion (M⁺): m/z 188. Prominent fragments at m/z 91. | [11][12] |

| Melting Point | 244-245 °C | [3] |

Table 2: Spectroscopic and Physical Data for Diamantane

Conclusion

A thorough understanding of the IUPAC nomenclature of diamantane is essential for researchers in academia and industry. While the systematic von Baeyer name provides a rigorous description of its structure, the trivial name "diamantane" is universally accepted for convenience. For more complex diamondoid structures, the Balaban-Schleyer nomenclature offers a practical alternative. The provided experimental protocol and characterization data serve as a valuable resource for the synthesis and identification of this important cage hydrocarbon.

References

- 1. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]

- 2. Diamantane - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fox.leuphana.de [fox.leuphana.de]

- 5. researchgate.net [researchgate.net]

- 6. Organic Nomenclature [www2.chemistry.msu.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

Congressane as a Diamondoid Hydrocarbon: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Congressane, also known as diamantane, is the second simplest diamondoid hydrocarbon, possessing a rigid, cage-like structure composed of two fused adamantane units. Its unique physicochemical properties, including high thermal and chemical stability, lipophilicity, and a precise three-dimensional structure, make it an attractive scaffold for the design of novel therapeutic agents and drug delivery systems. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, functionalization, and potential applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Introduction to this compound

This compound (C₁₄H₂₀) is a polycyclic aliphatic hydrocarbon with a structure corresponding to a fragment of the diamond lattice.[1] Its IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane.[2] The molecule belongs to the D₃d point group, conferring a high degree of symmetry.[3] First isolated from petroleum, it can also be synthesized through various rearrangement reactions.[1][4] The exceptional stability of the this compound cage is attributed to its low strain energy.[5] Its rigid and hydrophobic nature provides a unique platform for the development of bioactive molecules with improved pharmacological profiles.[6]

Physicochemical Properties of this compound

The distinct structural features of this compound give rise to a unique set of physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | [3] |

| Molar Mass | 188.31 g/mol | [2] |

| Appearance | Colorless solid | [3] |

| Melting Point | 244-245 °C | [1] |

| Boiling Point | Sublimes | - |

| Density | 1.09 g/cm³ | [1] |

| Symmetry Point Group | D₃d | [3] |

| Crystal System | Cubic | [3] |

| Space Group | Pa3 | [3][7] |

| logP (calculated) | ~3.5 - 4.5 | General knowledge |

| Solubility | Soluble in organic solvents, insoluble in water. | [8] |

Synthesis and Functionalization of this compound

The synthesis of this compound and its derivatives is crucial for exploring their potential applications. Various methods have been developed for both the construction of the cage structure and its subsequent functionalization.

Synthesis of the this compound Core

The most common and efficient method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of various C₁₄H₂₀ isomers. A widely used precursor is tetrahydro-endo-dicyclopentadiene (Binor-S).[9]

Experimental Protocol: Synthesis of this compound from Binor-S [9]

-

Hydrogenation of Binor-S: A solution of Binor-S in a suitable solvent (e.g., cyclohexane) is hydrogenated in the presence of a catalyst (e.g., platinum oxide) under hydrogen pressure to yield tetrahydro-Binor-S.

-

Isomerization: The resulting tetrahydro-Binor-S is then subjected to an aluminum halide (e.g., aluminum bromide or aluminum chloride) catalyzed isomerization in a solvent such as cyclohexane or carbon disulfide. The mixture is refluxed for several hours.

-

Workup and Purification: The reaction mixture is cooled and quenched with water. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude this compound is then purified by recrystallization or sublimation.

Functionalization of this compound

The rigid this compound scaffold can be functionalized at its bridgehead positions to introduce various chemical moieties, enabling the modulation of its physicochemical and biological properties.

3.2.1. Halogenation

Halogenation, particularly chlorination and bromination, provides key intermediates for further derivatization.

Experimental Protocol: Synthesis of 1-Chlorothis compound [3]

-

A solution of this compound in a suitable solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent such as sulfuryl chloride in the presence of a radical initiator (e.g., benzoyl peroxide).

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield 1-chlorothis compound.

3.2.2. Nitration

Nitration introduces a nitro group, which can be subsequently reduced to an amino group.

Experimental Protocol: Synthesis of 1-Nitrothis compound [10]

-

This compound is dissolved in a suitable solvent like acetonitrile.

-

Nitronium tetrafluoroborate (NO₂BF₄) is added portion-wise at a controlled temperature.

-

The reaction is stirred for a specified time and then quenched by pouring it into an ice-water mixture.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude 1-nitrothis compound is purified by column chromatography.

3.2.3. Carboxylation

Carboxylic acid derivatives of this compound can be prepared through various methods, including the Koch-Haaf reaction.

Experimental Protocol: Synthesis of this compound-1-carboxylic acid [11]

-

1-Bromothis compound is dissolved in a mixture of concentrated sulfuric acid and formic acid.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then carefully poured onto crushed ice.

-

The precipitated carboxylic acid is filtered, washed with water, and dried.

-

Purification can be achieved by recrystallization.

This compound in Drug Development

The unique properties of the this compound scaffold make it a promising candidate for various applications in drug discovery and development. Its high lipophilicity can enhance membrane permeability and brain penetration, while its rigid structure can provide a fixed orientation for pharmacophoric groups, leading to increased potency and selectivity.[6]

Potential Therapeutic Applications

While research on this compound derivatives is less extensive than that on adamantane, the known biological activities of adamantane-based drugs provide a strong rationale for exploring this compound in similar therapeutic areas.

4.1.1. Antiviral Activity

Adamantane derivatives like amantadine and rimantadine have been used as antiviral agents against the influenza A virus.[9] They function by blocking the M2 proton channel, a viral protein essential for replication.[9] The larger and more lipophilic this compound scaffold could potentially lead to derivatives with enhanced binding affinity and efficacy against both wild-type and resistant viral strains.

4.1.2. Neurological Disorders

Memantine, an aminoadamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] It modulates glutamatergic neurotransmission and protects against excitotoxicity.[13] this compound's larger size could allow for the design of derivatives that interact differently with the NMDA receptor channel, potentially leading to improved therapeutic profiles with enhanced potency or altered kinetics.

4.1.3. Other Potential Targets

The this compound scaffold can also be explored for its potential to inhibit other enzymes, such as acetylcholinesterase, which is a target in Alzheimer's disease treatment.[8] Its rigid structure can be used to design specific inhibitors with high affinity and selectivity.

This compound in Drug Delivery

The hydrophobic nature of this compound makes it an excellent anchor for tethering drugs or targeting ligands to lipid membranes of liposomes or other nanocarriers.[14] This can improve drug loading, stability, and targeted delivery to specific tissues or cells.

Quantitative Data on this compound Derivatives

Quantitative structure-activity relationship (QSAR) studies are essential for the rational design of new drugs.[15] While extensive QSAR data for a wide range of this compound derivatives is not yet available in the public domain, the following table summarizes some key parameters for representative adamantane and this compound derivatives, which can serve as a starting point for future studies.

| Compound | LogP (Calculated) | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |

| Amantadine | 2.9 | Influenza A M2 Channel | ~1 µM | [3] |

| Rimantadine | 3.4 | Influenza A M2 Channel | ~0.1 µM | [3] |

| Memantine | 3.2 | NMDA Receptor | 1-10 µM | [12] |

| 1-Aminothis compound | ~4.0 | (Predicted: NMDA Receptor) | Data not available | - |

| This compound-1-carboxylic acid | ~3.8 | Data not available | Data not available | - |

Detailed Experimental Protocols

This section provides detailed protocols for key biological assays relevant to the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

M2 Proton Channel Activity Assay (Yeast-based)

A yeast growth restoration assay can be used to screen for inhibitors of the influenza A M2 proton channel.[17]

Protocol:

-

Yeast Strain: Use a yeast strain engineered to express the M2 proton channel, where its expression is toxic to the yeast.

-

Compound Screening: Plate the yeast on a solid medium and apply the this compound derivatives to filter discs placed on the agar.

-

Growth Restoration: Incubate the plates and observe for a zone of growth restoration around the discs, indicating inhibition of the M2 channel.

-

Quantitative Analysis: For quantitative analysis, grow the yeast in liquid culture in the presence of varying concentrations of the compounds and measure the optical density over time to determine the EC₅₀ for growth restoration.

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its rigid, lipophilic nature offers significant advantages for the design of potent and selective therapeutic agents. Drawing parallels from the successful clinical applications of adamantane-based drugs, this compound derivatives hold great promise in the fields of antiviral and neuroprotective therapies. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish comprehensive structure-activity relationships. The development of more efficient and versatile functionalization methods will be key to unlocking the full potential of this unique diamondoid hydrocarbon. Furthermore, detailed mechanistic studies are required to elucidate the specific interactions of this compound derivatives with their biological targets and to understand the downstream signaling pathways they modulate.

References

- 1. Synthesis, cytotoxicity, and antitumor activity of lantadene-A congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and the activity assessment of adamantylcontaining thiazolium inhibitors of butyrylcholinesterase | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Toward a Blueprint for Anti-influenza Drugs [als.lbl.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. scribd.com [scribd.com]

- 17. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Congressane: A Technical Retrospective of the 1963 IUPAC Challenge

For Immediate Release

LONDON – December 16, 2025 – This whitepaper delves into the history and chemistry of congressane, a molecule that captivated the chemical community at the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in 1963. While its synthesis was not achieved until two years later, the challenge laid down in London spurred significant advancements in the field of strained organic molecules. This document provides a comprehensive technical overview of the structure, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

The 1963 IUPAC Congress and the this compound Challenge

The 19th IUPAC Congress, held in London in 1963, served as a platform for the exchange of cutting-edge chemical research.[1][2] It was at this event that the molecule pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane, with the chemical formula C₁₄H₂₀, was put forth as a synthetic challenge. In honor of the congress, the molecule was aptly nicknamed "this compound." This challenge highlighted the growing interest in the synthesis of complex, caged hydrocarbon structures.

The Structure of this compound (Diamantane)

This compound, now more commonly known as diamantane, is the second member of the diamondoid series, which are hydrocarbons with a cage-like structure resembling a unit of the diamond lattice. Adamantane is the first and simplest member of this family. The rigid, strain-free structure of diamantane is a result of its carbon framework being a fragment of the diamond crystal lattice. This unique structure imparts exceptional thermal stability and a high melting point. The structure of this compound was definitively confirmed by X-ray diffraction analysis performed by I. L. Karle and J. Karle in 1965.[3]

The First Successful Synthesis (1965)

While the challenge was issued in 1963, the first successful synthesis of this compound was reported in 1965 by C. A. Cupas, Paul von Ragué Schleyer, and David J. Trecker. Their approach involved a two-step process: the photodimerization of norbornene followed by a Lewis acid-catalyzed rearrangement.

Experimental Protocols

Step 1: Photodimerization of Norbornene

Step 2: Aluminum Bromide Catalyzed Rearrangement

The following detailed procedure for the synthesis of diamantane from a pentacyclic precursor is adapted from Organic Syntheses.[4]

-

Apparatus: A 500-mL, three-necked flask equipped with a reflux condenser, a drying tube, a magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane. The apparatus is flushed with hydrogen bromide gas.

-

Reaction: Once the aluminum bromide has dissolved, a solution of 10 g (0.054 mole) of the pentacyclic precursor in 50 mL of cyclohexane is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour, followed by refluxing for 2 hours.

-

Workup: The reaction mixture is cooled in an ice bath and cautiously hydrolyzed by the slow addition of 100 mL of water. The cyclohexane layer is separated, and the aqueous layer is extracted with two 50-mL portions of cyclohexane. The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield a white solid. The crude product is purified by sublimation or recrystallization from a suitable solvent like methanol or pentane to afford pure diamantane. The reported yield of this rearrangement step can be as high as 60-62%.[4]

Characterization Data

The highly symmetric structure of this compound leads to relatively simple spectroscopic data, which are summarized below.

NMR Spectroscopy

The proton and carbon NMR spectra of diamantane are characterized by a small number of signals due to the molecule's D₃d symmetry.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.42 | Broad singlet | CH₂ |

| ¹H | ~1.85 | Broad singlet | CH |

| ¹³C | 37.81 | CH | Methine Carbon |

| ¹³C | 38.51 | CH₂ | Methylene Carbon |

| ¹³C | 47.34 | CH | Apical Methine Carbon |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The ¹³C NMR data is from a study on higher diamondoids.[5]

Infrared (IR) Spectroscopy

The IR spectrum of diamantane shows characteristic C-H stretching and bending vibrations for saturated hydrocarbons.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2900 | Strong | C-H stretch |

| ~1450 | Medium | CH₂ scissoring |

| ~1350 | Medium | CH wagging |

Note: The IR spectrum of diamantane has been reported and compared with theoretical calculations.[6][7]

Logical and Experimental Workflow Visualization

The synthesis of this compound can be visualized as a two-step logical workflow.

References

- 1. IUPAC - 19th International Congress of Pure and Applied Chemistry - Congress Lectures Presented in London, UK, 10-17 July, 1963 by International Union of pure and Applied Chemistry ( IUPAC ): Very Good Hard Cover (1963) First Edition. | Glenbower Books [abebooks.co.uk]

- 2. biblio.com [biblio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

The Occurrence of Diamantane in Petroleum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of diamantane in petroleum. Diamantane (C₁₄H₂₀), a member of the diamondoid family, is a cage-like hydrocarbon molecule whose rigid, diamond-like structure imparts exceptional thermal stability. This property makes diamantane and its homologues invaluable geochemical tracers for assessing the thermal maturity and cracking history of crude oils and source rocks. Furthermore, the unique physicochemical properties of diamondoids are of increasing interest in the fields of nanotechnology and drug development. This guide details the concentration of diamantane in petroleum, outlines the experimental protocols for its analysis, and illustrates the key geochemical pathways and analytical workflows.

Data Presentation: Quantitative Occurrence of Diamantane